2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid
Description
2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid is a fluorinated adamantane derivative featuring a 4-fluorophenyl group attached to the adamantyl moiety, which is further connected to an acetic acid backbone.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-adamantyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO2/c19-16-3-1-13(2-4-16)18(10-17(20)21)14-6-11-5-12(8-14)9-15(18)7-11/h1-4,11-12,14-15H,5-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCDMKSNNHWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety is synthesized through a series of reactions starting from adamantane. This involves halogenation followed by substitution reactions to introduce the desired functional groups.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, often using a Suzuki-Miyaura cross-coupling reaction.
Formation of the Acetic Acid Group: The final step involves the introduction of the acetic acid group through a carboxylation reaction. This can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The acetic acid moiety participates in typical carboxylic acid transformations:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters.
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Amidation : Couples with amines using HBTU or EDCI to generate amides .
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Salt formation : Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts .
Table 2: Carboxylic Acid Derivative Reactions
| Derivative | Reagents/Conditions | Application | Reference |
|---|---|---|---|
| Ester | R-OH, HBTU, DIPEA, DMF | Prodrug synthesis | |
| Amide | R-NH₂, EDCI, HOBt | Bioactive molecule design | |
| Salt | NaOH, aqueous ethanol | Improved solubility |
Decarboxylation and Thermal Stability
Under high temperatures or basic conditions, the acetic acid group may undergo decarboxylation:
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Thermal decarboxylation : Heating in polar aprotic solvents (e.g., DMSO) at 150–200°C releases CO₂, yielding a hydrocarbon-adamantane derivative.
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Oxidative decarboxylation : Strong oxidants (e.g., KMnO₄) cleave the C–COOH bond, though this is less common due to the stability of the adamantane framework.
Functionalization of the Adamantane Cage
The adamantane core can undergo halogenation or oxidation:
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Bromination : Reacts with Br₂ in the presence of Lewis acids (e.g., FeBr₃) to form brominated derivatives.
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Oxidation : Treatment with KMnO₄ or HNO₃ introduces hydroxyl or ketone groups on the adamantane structure.
Biological Activity and Reactivity
While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., cyclooxygenase enzymes) involve non-covalent binding via:
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Hydrogen bonding : Between the carboxylic acid and enzyme active sites .
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Hydrophobic interactions : Mediated by the adamantane and fluorophenyl groups .
Table 3: Bioactivity Data for Analogous Compounds
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
|---|---|---|---|
| Adamantane-thiazole hybrid | 0.45 | 9.82 | |
| Phenyl-thiazole analog | 0.92 | 4.75 |
Stability and Degradation Pathways
Scientific Research Applications
Research indicates that 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid exhibits various biological activities, particularly in the context of antiprotozoal and anticancer properties.
Antiprotozoal Activity
Recent studies have shown that derivatives containing the adamantane structure demonstrate promising trypanocidal activity , which is crucial for treating infections caused by Trypanosoma brucei. For instance, compounds with similar structural motifs have been reported to exhibit IC50 values in the low micromolar range, indicating effective inhibition of parasite growth .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. In vitro studies have assessed its antiproliferative effects against various human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancers. Results showed that some derivatives possess significant antiproliferative activity, with IC50 values suggesting efficacy comparable to established chemotherapeutics .
Case Studies
-
Trypanocidal Activity :
Compound IC50 (μM) Activity 1a 0.42 Trypanocidal 2a 0.80 Trypanocidal -
Anticancer Activity :
Cell Line Compound IC50 (μM) MCF-7 Derivative A <10 HCT-116 Derivative B <20 PC-3 Derivative C >30
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Adamantyl Group: The adamantyl substituent in the target compound significantly increases molecular weight and lipophilicity compared to non-adamantane analogs (e.g., 2-(4-Fluorophenyl)acetic acid). This may improve blood-brain barrier penetration but reduce aqueous solubility .
- Fluorine Position : Substituents at the 4-position on the phenyl ring (as in all listed compounds) minimize steric clashes and optimize electronic effects for receptor binding .
Biological Activity
2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound involves several steps, typically starting from adamantane derivatives and fluorinated phenyl groups. The unique structure combines the stability of the adamantyl group with the reactivity of the fluorophenyl moiety, enhancing its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. It is believed to modulate various biochemical processes, potentially affecting neurotransmitter systems and inflammatory pathways.
Antiproliferative Effects
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro assays demonstrated that the compound showed IC50 values less than 10 µM against human cervical cancer (HeLa) and breast cancer (MCF-7) cells, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | < 10 |
| MCF-7 | < 10 |
| HCT-116 | Moderate |
| HepG-2 | Moderate |
| PC-3 | Weak |
Trypanocidal Activity
In addition to its anticancer properties, this compound has also been evaluated for its trypanocidal activity. Compounds derived from similar scaffolds exhibited IC50 values ranging from 0.42 µM to 0.80 µM against Trypanosoma brucei, suggesting that the adamantyl structure contributes to its effectiveness against parasitic infections .
Case Studies
- Cancer Treatment : In a study assessing the antiproliferative effects of various derivatives, this compound was shown to be more effective than many traditional chemotherapeutic agents, suggesting a promising alternative for treating resistant cancer types .
- Infection Control : Research on trypanocidal activity found that derivatives with similar structures significantly inhibited Trypanosoma brucei growth, indicating potential applications in treating diseases like sleeping sickness .
Structure-Activity Relationship (SAR)
The unique combination of the fluorophenyl and adamantyl groups enhances the compound's stability and biological activity compared to other related compounds. The presence of the fluorine atom is crucial as it influences both lipophilicity and electronic properties, which are important for interaction with biological targets .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-[2-(4-Fluorophenyl)-2-adamantyl]acetic acid, and how do reaction conditions influence enantiomeric purity?
- The compound can be synthesized via enzymatic dynamic kinetic resolution (DKR) using nitrilase or amidase enzymes to achieve chiral selectivity. For example, a multi-enzyme system enables stereoselective synthesis of fluorinated phenylglycine derivatives under mild conditions (pH 8, 40°C, 24 hours), yielding high enantiomeric excess (e.e.) .
- Critical factors include pH, temperature, and enzyme specificity. Contradictions in yield or purity across studies may arise from variations in substrate concentration or enzyme activity. Validate results using chiral HPLC or polarimetry.
Q. How can researchers optimize purification protocols for this compound to minimize impurities from adamantyl or fluorophenyl intermediates?
- Use reverse-phase chromatography with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate adamantyl byproducts. Monitor purity via LC-MS and NMR (¹H/¹³C/¹⁹F).
- Crystallization in ethanol/water mixtures (7:3 v/v) at 4°C enhances purity, as fluorophenyl derivatives often exhibit poor solubility in polar solvents .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- ¹H NMR : Confirm adamantyl proton signals (δ 1.6–2.2 ppm) and fluorophenyl aromatic protons (δ 7.2–7.6 ppm).
- ¹⁹F NMR : Detect the fluorophenyl group (δ -110 to -115 ppm).
- LC-MS : Monitor molecular ion [M+H]⁺ at m/z 331.2 (calculated for C₁₈H₂₀FNO₂).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the fluorine substitution at the 4-position of the phenyl ring influence the compound’s biological activity compared to non-fluorinated analogs?
- Fluorine enhances metabolic stability and membrane permeability due to its electronegativity and small atomic radius. Comparative studies show fluorinated analogs exhibit 2–3× higher binding affinity to targets like G-protein-coupled receptors (GPCRs) versus non-fluorinated counterparts .
- Methodology : Perform molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., cAMP inhibition) to quantify activity differences.
Q. What strategies resolve contradictions in reported toxicity data for adamantyl-containing fluorophenyl derivatives?
- Discrepancies often stem from impurity profiles or assay conditions. For example, residual palladium from Suzuki coupling (used in adamantyl synthesis) may confound cytotoxicity results.
- Solutions :
- Use ICP-MS to quantify metal residues (<10 ppm).
- Compare toxicity across cell lines (e.g., HEK293 vs. HepG2) under standardized conditions (e.g., 48-hour exposure, 10% FBS) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- QSAR Models : Train models on logP, polar surface area (PSA), and topological polar surface area (TPSA) to predict blood-brain barrier permeability. Adamantyl groups increase logP (~3.5), but fluorophenyl moieties reduce PSA (~40 Ų), enhancing bioavailability .
- MD Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding, a key determinant of half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
